1-Boc-3-溴-5-硝基-1H-吲唑

货号 B1344067

CAS 编号:

473416-22-7

分子量: 342.15 g/mol

InChI 键: BWYOEKHPBGLTHI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

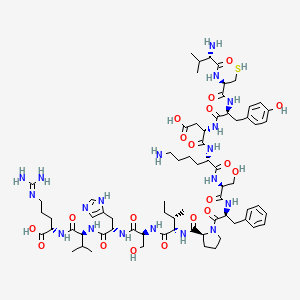

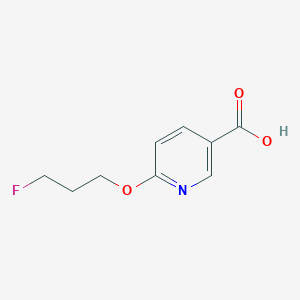

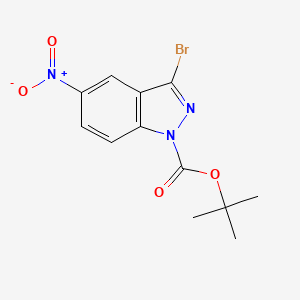

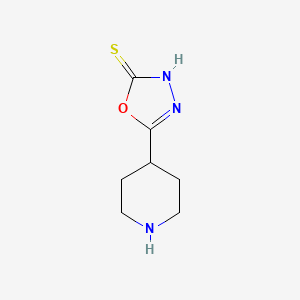

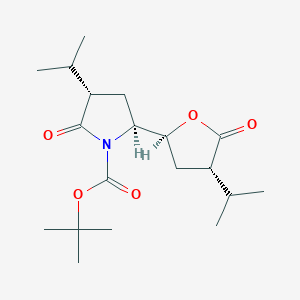

1-Boc-3-bromo-5-nitro-1H-indazole (CAS# 473416-22-7) is a useful research chemical . It has a molecular weight of 342.15 and a molecular formula of C12H12BrN3O4 . The IUPAC name for this compound is tert-butyl 3-bromo-5-nitroindazole-1-carboxylate .

Synthesis Analysis

The synthesis of 1H-indazole has been studied extensively. A new practical synthesis of 1H-indazole was presented in a study, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The InChI code for 1-Boc-3-bromo-5-nitro-1H-indazole is1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 . This indicates the specific arrangement of atoms and bonds in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-3-bromo-5-nitro-1H-indazole are not detailed in the search results, indazoles in general have been the subject of various synthetic approaches. These include transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis

1-Boc-3-bromo-5-nitro-1H-indazole has a molecular weight of 342.15 . It is a solid powder at ambient temperature . The boiling point is 452.6±48.0 °C at 760 mmHg .科学研究应用

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods of Application : The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : Several recently marketed drugs contain an indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Application : Indole derivatives, including indazoles, are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application : The synthesis of indole derivatives often involves the use of starting materials like 3-iodo-4,5-dimethoxybenzaldehyde .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application : Indazole derivatives have shown potential as anti-inflammatory agents . Some compounds have demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .

- Methods of Application : The synthesis of these compounds often involves the use of starting materials like 3-iodo-4,5-dimethoxybenzaldehyde .

- Results or Outcomes : Certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

- Application : Indazole derivatives are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Methods of Application : The synthesis of these compounds often involves the use of starting materials like 3-iodo-4,5-dimethoxybenzaldehyde .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Field: Pharmacology

Scientific Field: Biochemistry

- Application : Indazole derivatives are used in the synthesis of other complex organic compounds . They can be employed in the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .

- Methods of Application : The synthesis involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by a Cu(OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere .

- Results or Outcomes : This method can afford a wide variety of 1H-indazoles in good to excellent yields .

- Application : Indazole derivatives have been found to have potential as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

- Methods of Application : The specific methods of application would depend on the specific drug discovery and development process, which typically involves a combination of computational modeling, laboratory experiments, and clinical trials .

- Results or Outcomes : Several recently marketed drugs contain an indazole structural motif .

Scientific Field: Synthetic Chemistry

Scientific Field: Drug Discovery

安全和危害

属性

IUPAC Name |

tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYOEKHPBGLTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-bromo-5-nitro-1H-indazole | |

Synthesis routes and methods

Procedure details

To a solution of 24.0 g of 3-bromo-5-nitro-1H-indazole and 12.2 g of 4-(dimethylamino)pyridine in 50 ml tetrahydrofuran was added dropwise 23 ml of di-tert-butyl carbonate at room temperature. After stirring at room temperature for 30 minutes, the mixture was added with water, acidified by adding diluted hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:10), to give 20.5 g of the title compound as colorless needles.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

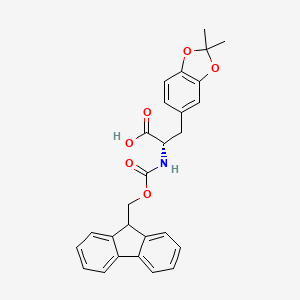

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)